spiro[2H-indole-3,1'-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone
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Overview
Description
Spiro[2H-indole-3,1’-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure, characterized by two rings sharing a single atom, imparts distinct physicochemical properties that make this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2H-indole-3,1’-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone typically involves multi-step organic reactions One common approach starts with the formation of the indole ring, followed by the construction of the spirocyclic system through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-indole-3,1’-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, spiro[2H-indole-3,1’-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Its spirocyclic structure is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, spiro[2H-indole-3,1’-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone has shown promise as an antioxidant, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways and inhibit disease progression makes it a valuable compound for therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, including stability and reactivity, make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of spiro[2H-indole-3,1’-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole moiety is known to interact with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,1’-pyrrolidine]-2,5’-dione
- Spiro[cyclopentane-1,3’-indoline]-2’,5’-dione
- Spiro[indoline-3,1’-cyclohexane]-2’,5’-dione
Uniqueness
Compared to these similar compounds, spiro[2H-indole-3,1’-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone stands out due to its triazole moiety, which imparts unique reactivity and biological activity. The presence of the triazole ring allows for interactions with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
spiro[2H-indole-3,1'-cyclopentane]-1-yl-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-21(18-8-2-1-7-17(18)13-25-16-23-15-24-25)26-14-22(11-5-6-12-22)19-9-3-4-10-20(19)26/h1-4,7-10,15-16H,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMLGJZSFACSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(C3=CC=CC=C23)C(=O)C4=CC=CC=C4CN5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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